molecular formula C12H14ClN B1582031 5-Chloro-1,3,3-trimethyl-2-methyleneindoline CAS No. 6872-17-9

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Cat. No.: B1582031
CAS No.: 6872-17-9
M. Wt: 207.7 g/mol
InChI Key: VDMXGJJMPKAYQP-UHFFFAOYSA-N
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Description

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol. This compound is known for its unique structural features and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with chlorinating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and maintaining a specific temperature range to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the compound.

Scientific Research Applications

5-Chloro-1,3,3-trimethyl-2-methyleneindoline has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in the study of biological systems and as a tool in biochemistry research.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is similar to other indoline derivatives, such as 1,3,3-trimethyl-2-methyleneindoline and 2,3,3-trimethylindolenine. its unique chloro-substituted structure sets it apart, providing distinct chemical and physical properties.

Comparison with Similar Compounds

  • 1,3,3-Trimethyl-2-methyleneindoline

  • 2,3,3-Trimethylindolenine

  • 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

Properties

IUPAC Name

5-chloro-1,3,3-trimethyl-2-methylideneindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXGJJMPKAYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218844
Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6872-17-9
Record name 5-Chloro-2-methylene-1,3,3-trimethylindoline
Source CAS Common Chemistry
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Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Record name 6872-17-9
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Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Record name 5-chloro-1,3,3-trimethyl-2-methyleneindoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Chloro-2-methylene-1,3,3-trimethylindoline in the research presented?

A1: 5-Chloro-2-methylene-1,3,3-trimethylindoline (1) serves as a crucial starting material in the synthesis of 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one (3). [] The research highlights a novel, efficient, and green method for this synthesis, utilizing a coupling reaction with 2-formylbenzoic acid (2) under solvent-free microwave irradiation. [] This method underscores the compound's reactivity and potential in developing new chemical entities.

Q2: Can you elaborate on the structural characterization of 5-Chloro-2-methylene-1,3,3-trimethylindoline and its derivative?

A2: While the research primarily focuses on the derivative, 3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one (3), it provides insights into the structural features. The derivative's structure was confirmed through chemical crystallography, revealing a triclinic crystal system with the space group Pī. [] The molecule comprises fused groups from the starting materials (1 and 2) linked by the enamine carbon. [] Further spectroscopic data for 5-Chloro-2-methylene-1,3,3-trimethylindoline itself would necessitate additional analysis.

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